molecular formula C6H4F2O2S2 B1422577 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid CAS No. 1303890-49-4

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid

Cat. No.: B1422577
CAS No.: 1303890-49-4
M. Wt: 210.2 g/mol
InChI Key: ONSJSDSGEMOCPN-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid is a high-value thiophene carboxylic acid derivative designed for advanced chemical research and development. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of novel small molecules targeting various disease pathways . Its structure, which incorporates a difluoromethylsulfanyl moiety onto the thiophene-2-carboxylic acid scaffold, is instrumental in modulating the electronic properties, metabolic stability, and binding affinity of resulting candidate drugs . Thiophene-based carboxylic acids are established precursors in the synthesis of complex heterocyclic systems and are frequently employed in metal-catalyzed cross-coupling reactions and olefinations to construct biaryl structures or other complex molecular architectures . As a derivative of thiophene-2-carboxylic acid—a compound with well-documented applications in polymer chemistry, agrochemicals, and pharmaceutical intermediates —this specialty chemical is intended for use by professional researchers in laboratory settings only. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

3-(difluoromethylsulfanyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S2/c7-6(8)12-3-1-2-11-4(3)5(9)10/h1-2,6H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSJSDSGEMOCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1SC(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Electrophilic Difluoromethylthiolation of Thiophene Derivatives

  • Starting Material: Thiophene or substituted thiophene with a reactive site at the 3-position, such as a halogen or a pre-installed leaving group.
  • Reagent: A stable electrophilic difluoromethylthiolating reagent, such as N-[(trifluoromethyl)thio]saccharin or ethoxycarbonyl difluoromethyl thio derivatives .
  • Procedure:
    • Dissolve the thiophene derivative in an inert solvent such as dichloromethane or acetonitrile.
    • Add the difluoromethylthiolating reagent in the presence of a Lewis acid catalyst (e.g., MgBr₂) or under conditions favoring electrophilic substitution.
    • Stir at elevated temperature (~80°C) until the substitution at the 3-position is complete, monitored by NMR.

Method 2: Direct C–H Functionalization

  • Approach: Use of metallaphotoredox catalysis or radical-mediated processes to directly install the –SCF₂H group onto the thiophene ring.
  • Catalysts: Iridium-based photoredox catalysts combined with nickel catalysis have been employed for such transformations, enabling regioselective functionalization at the 3-position.
  • Conditions: Visible light irradiation, suitable solvents (DMSO, DME), and reductants like Hantzsch ester facilitate the reaction.

Method 3: Post-Functionalization to Introduce Carboxylic Acid

  • Oxidation: The methyl or other substituents at the 2-position can be oxidized to carboxylic acids using strong oxidants such as potassium permanganate or chromium-based reagents.
  • Directed Lithiation: Alternatively, lithiation at the 2-position followed by carbonation (e.g., CO₂ bubbling) can install the carboxylic acid group selectively.

Data Table of Representative Preparation Methods

Method Starting Material Reagents Conditions Key Features References
Electrophilic substitution Thiophene derivative with leaving group Difluoromethylthiolating reagent (e.g., N-[(trifluoromethyl)thio]saccharin) 80°C, inert solvent Regioselective at 3-position, stable reagents ,
Radical-mediated functionalization Thiophene Difluoromethylthiolating reagent + photoredox catalyst Visible light, room temperature Mild, regioselective, scalable
Lithiation + oxidation 3-Halothiophene n-Butyllithium, CO₂ −78°C to room temp Precise carboxylation at 2-position General heteroaromatic functionalization

Research Findings and Notes

  • The synthesis of difluoromethylthiolated thiophenes benefits from stable electrophilic reagents that can be stored and handled easily.
  • Electrophilic difluoromethylthiolation is favored for its regioselectivity and operational simplicity.
  • Recent advances in metallaphotoredox catalysis have expanded the scope to direct C–H functionalization, reducing the need for pre-functionalized intermediates.
  • The oxidation or lithiation steps to convert the thiophene to the carboxylic acid are well-established in heteroaromatic chemistry, often requiring mild to strong oxidants or directed lithiation followed by carbonation.

Chemical Reactions Analysis

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-[(difluoromethyl)sulfanyl]thiophene-2-carboxylic acid exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against a range of bacteria, including Escherichia coli and Staphylococcus aureus. The presence of the difluoromethyl group enhances its bioactivity compared to non-fluorinated analogs.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. This property is significant for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

There is emerging evidence suggesting that 3-[(difluoromethyl)sulfanyl]thiophene-2-carboxylic acid could have anticancer properties. It may induce apoptosis in cancer cells or inhibit tumor growth, although further research is needed to elucidate these effects conclusively.

Material Science Applications

The unique chemical structure of 3-[(difluoromethyl)sulfanyl]thiophene-2-carboxylic acid makes it a candidate for use in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its thiophene backbone provides desirable electronic properties that can be exploited in various applications.

Interaction Studies

Preliminary studies have indicated that 3-[(difluoromethyl)sulfanyl]thiophene-2-carboxylic acid may interact effectively with various biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could modulate enzyme activities and receptor functions, leading to its observed biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on structurally similar thiophene derivatives demonstrated significant antimicrobial activity against E. coli and S. aureus. The results indicated that the difluoromethyl substitution enhances lipophilicity, which is crucial for membrane penetration.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties of thiophene derivatives revealed that compounds similar to 3-[(difluoromethyl)sulfanyl]thiophene-2-carboxylic acid inhibited COX enzymes effectively, suggesting a mechanism for reducing inflammation in vitro.

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Substituents and Molecular Features
  • 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid: Substituent: Difluoromethyl sulfanyl (-S-CF$_2$H). Molecular formula: C$6$H$5$F$2$O$2$S$_2$. Predicted properties: Moderate molecular weight (~234 g/mol), enhanced metabolic stability due to fluorine, and reduced basicity compared to non-fluorinated analogs.
  • 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid (): Substituent: Sulfonamide-linked 4-chloroaniline (-SO$2$-NH-C$6$H$_4$-Cl). Molecular formula: C${12}$H$9$ClN$2$O$4$S$_2$. Properties: Higher molecular weight (~377 g/mol), increased hydrogen-bonding capacity due to sulfonamide, and competitive inhibition of AmpC β-lactamase (K$_i$ = 26 µM) .
  • 3-(Trifluoromethyl)thiophene-2-carboxylic acid (): Substituent: Trifluoromethyl (-CF$_3$). Molecular formula: C$6$H$3$F$3$O$2$S.
  • 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid (): Substituent: Tosylamino (-NH-SO$2$-C$6$H$4$-CH$3$). Molecular formula: C${18}$H${14}$FNO$4$S$2$.
Table 1: Comparative Physicochemical Properties
Compound Substituent Molecular Weight (g/mol) Key Properties
3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid -S-CF$_2$H ~234 Moderate lipophilicity, metabolic stability
3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid -SO$2$-NH-C$6$H$_4$-Cl 377.3 High polarity, β-lactamase inhibition
3-(Trifluoromethyl)thiophene-2-carboxylic acid -CF$_3$ 196.1 High lipophilicity, improved bioavailability
5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid -NH-SO$2$-C$6$H$4$-CH$3$ 383.4 Steric bulk, antibacterial/anticancer potential
Enzyme Inhibition
  • 3-[(4-Chloroanilino)sulfonyl]thiophene-2-carboxylic acid: Acts as a noncovalent inhibitor of AmpC β-lactamase (K$_i$ = 26 µM), reversing antibiotic resistance in bacteria .
  • Thiophene-2-carboxylic acid derivatives (): Compounds with sulfonamide or pyrrole substituents exhibit anticancer and antibacterial activities. For example, compound 19b showed higher anticancer activity than doxorubicin .
Fluorine-Specific Effects ():
  • Fluorine substituents reduce basicity of adjacent groups (e.g., amines) and enhance metabolic stability. The difluoromethyl group in the target compound may improve bioavailability compared to non-fluorinated analogs like 3-methyl-5-[(5-methylthiophene-2-)sulfonamido]thiophene-2-carboxylic acid () .

Biological Activity

3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid is an organic compound characterized by its unique difluoromethylsulfanyl group attached to a thiophene ring. This compound is of significant interest due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications. Its molecular formula is C₇H₆F₂O₂S₂, with a molecular weight of approximately 210.23 g/mol. The presence of the difluoromethylsulfanyl group enhances its lipophilicity and reactivity, making it a candidate for various biological studies.

Chemical Structure and Properties

The molecular structure of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid consists of:

  • A thiophene ring (five-membered heterocyclic compound containing sulfur).
  • A carboxylic acid group at the second position.
  • A difluoromethylsulfanyl group at the third position.

This arrangement influences both its electronic properties and reactivity, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₇H₆F₂O₂S₂
Molecular Weight210.23 g/mol
Functional GroupsCarboxylic acid, difluoromethylsulfanyl
Structural TypeThiophene derivative

The biological activity of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid is primarily attributed to its interaction with various biological targets. The difluoromethylsulfanyl group enhances its ability to penetrate lipid membranes, allowing it to interact effectively with proteins and enzymes. This interaction can modulate enzyme activities and receptor functions, potentially leading to various therapeutic effects such as antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that compounds containing thiophene derivatives often exhibit antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cellular processes or interfering with essential metabolic pathways. The specific antimicrobial efficacy of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid remains under investigation, but preliminary findings suggest it may possess significant activity against certain bacterial strains.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene derivatives has been documented in several studies. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell models. The mechanism often involves the modulation of signaling pathways associated with inflammation, leading to reduced inflammatory responses.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study focused on synthesizing various thiophene derivatives, including 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid, evaluated their biological activities through in vitro assays. Results indicated promising anti-inflammatory effects, with significant reductions in COX-2 expression observed in RAW264.7 macrophage cells treated with the compound.
  • Structure-Activity Relationship (SAR) : SAR studies have highlighted that modifications in the substituents on the thiophene ring can significantly alter biological activity. For example, introducing different functional groups can enhance potency against specific biological targets, suggesting a pathway for optimizing therapeutic efficacy .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid to various protein targets involved in inflammation and infection. These studies provide insights into how structural features influence biological interactions at the molecular level .

Q & A

Q. What synthetic routes are recommended for 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis of this compound may involve functionalization of the thiophene ring. A plausible route could include:
  • Step 1 : Introduction of the difluoromethylsulfanyl group via nucleophilic substitution or radical-mediated reactions, analogous to fluorination methods using difluoroacetic acid derivatives .
  • Step 2 : Carboxylic acid group installation through hydrolysis of ester precursors, as seen in the synthesis of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid (89% yield via ethyl ester hydrolysis) .
  • Yield Optimization : Catalyst selection (e.g., palladium for cross-coupling), temperature control (20–80°C), and solvent polarity adjustments (e.g., DMF or THF) are critical. Impurity profiling via HPLC is recommended to monitor side reactions.

Q. How should researchers handle and store 3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid to ensure stability?

  • Methodological Answer :
  • Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory and dermal irritation risks, as noted for structurally similar thiophene derivatives .
  • Storage : Store in airtight containers at ambient temperatures (<25°C) away from moisture. Avoid incompatible materials like strong oxidizers (e.g., peroxides) and bases, which may degrade the difluoromethylsulfanyl group .

Q. Which analytical techniques are essential for characterizing this compound and confirming purity?

  • Methodological Answer :
  • Structural Confirmation : Use 1H^1H-/13C^{13}C-NMR to verify thiophene ring substitution patterns and 19F^{19}F-NMR to confirm the difluoromethylsulfanyl moiety. Mass spectrometry (HRMS or LC-MS) validates molecular weight .
  • Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and C18 columns, using acetonitrile/water gradients. Compare retention times against reference standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay Variability : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize false positives/negatives. Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results .
  • Metabolite Interference : Perform stability studies in assay media (e.g., plasma or buffer) to rule out degradation products. LC-MS/MS can identify active metabolites .

Q. What computational strategies are effective for predicting the reactivity and binding modes of this compound?

  • Methodological Answer :
  • Reactivity Modeling : Density Functional Theory (DFT) calculations to assess electrophilic/nucleophilic sites on the thiophene ring and difluoromethylsulfanyl group. Solvent effects (PCM model) improve accuracy .
  • Binding Mode Prediction : Molecular docking (AutoDock Vina) against target proteins (e.g., enzymes with cysteine residues) to evaluate sulfanyl group interactions. MD simulations (100 ns) assess binding stability .

Q. What challenges arise in derivatizing this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Regioselectivity : The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 5-position of the thiophene ring. Protect the acid as a methyl ester to enable functionalization at other positions .
  • Sulfanyl Group Reactivity : The difluoromethylsulfanyl moiety may undergo oxidation to sulfoxide/sulfone derivatives. Use inert atmospheres (N2_2) and reducing agents (e.g., TCEP) to stabilize intermediates .

Q. How can researchers evaluate environmental and toxicological risks during in vivo studies?

  • Methodological Answer :
  • Ecotoxicology : Follow OECD guidelines for acute aquatic toxicity (Daphnia magna LC50_{50}) and biodegradability (closed bottle test). The difluoromethyl group may confer persistence; monitor bioaccumulation potential .
  • In Vivo Toxicity : Conduct OECD 423 acute oral toxicity studies in rodents. Histopathological analysis (liver/kidney) identifies organ-specific effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid
Reactant of Route 2
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3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid

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